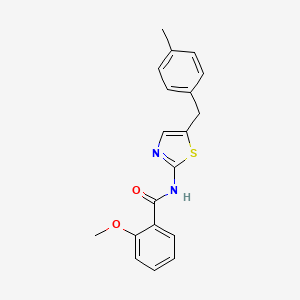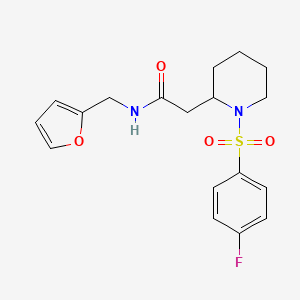![molecular formula C23H16N4O2 B2673127 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(m-tolylamino)naphthalene-1,4-dione CAS No. 371214-06-1](/img/structure/B2673127.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(m-tolylamino)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(m-tolylamino)naphthalene-1,4-dione is a useful research compound. Its molecular formula is C23H16N4O2 and its molecular weight is 380.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research indicates that 1,4-naphthoquinone-1,2,3-triazole hybrids show promising cytotoxic activity against various cancer cell lines, including MCF-7, HT-29, and MOLT-4. Notably, derivatives containing 4-trifluoromethyl-benzyl and 4-tert-butyl-benzyl groups demonstrated significant cytotoxic potential. These compounds, including aminonaphthoquinone-1,2,3-triazole derivatives, can potentially be developed as anticancer agents (Gholampour et al., 2019).
Cytotoxic Evaluation in Cancer Research
The synthesis of 1,2-naphthoquinone compounds tethered to 1,2,3-1H-triazoles resulted in compounds with enhanced cytotoxic activity against cancer cell lines like HCT-116 (colon adenocarcinoma) and MCF-7 (breast adenocarcinoma). These findings suggest that 1,2,3-1H-triazole derivatives could be influential in cancer treatment strategies (Chipoline et al., 2018).
Biological Evaluation in Cancer and Antioxidant Activity
3-Amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives, synthesized from 1,4-Naphthoquinones, have shown potential in molecular docking, cytotoxicity against cervical cancer cell line (HeLa), and antioxidant activity. Compound 3d, in particular, exhibited high inhibition in DPPH and ABTS antioxidant activity evaluation, suggesting its potential as an anticancer and antioxidant agent (Kumar et al., 2019).
Antibacterial Activity
Novel heterocyclic ligands and their metal complexes, including compounds like 2-[(5-fluoro-1,3-benzothiazol-2-yl)amino]naphthalene-1,4-dione, demonstrated varied antibacterial activities. Specifically, the Ni(II) complex exhibited significant antibacterial results, hinting at potential applications in combating bacterial infections (Ekennia et al., 2018).
Synthesis of Diketopyrrolopyrrole Based Copolymers
Research on diketopyrrolopyrrole (DPP) based donor-acceptor copolymers, involving electron withdrawing and donating comonomers, highlights their use in organic thin-film transistor (OTFT) devices. These polymers exhibit promising p-channel and ambipolar behavior, indicating potential applications in electronic devices (Sonar et al., 2014).
Eigenschaften
IUPAC Name |
2-(benzotriazol-1-yl)-3-(3-methylanilino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c1-14-7-6-8-15(13-14)24-20-21(27-19-12-5-4-11-18(19)25-26-27)23(29)17-10-3-2-9-16(17)22(20)28/h2-13,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNKCSXMIQPRCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B2673044.png)

![1-(2-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2673047.png)
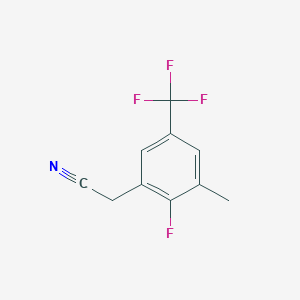
![N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2673050.png)
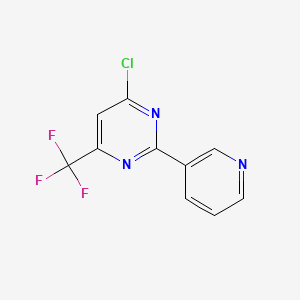
![N'-(4-ethoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2673054.png)
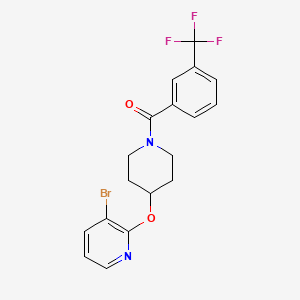

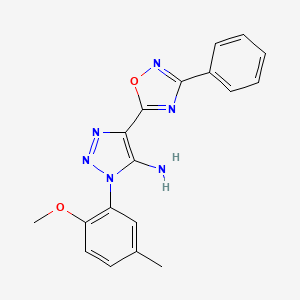

![N-[2,2-bis(furan-2-yl)ethyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2673063.png)
